molecular formula H10MoN2S4 B1683171 Ammonium tetrathiomolybdate CAS No. 15060-55-6

Ammonium tetrathiomolybdate

Cat. No.: B1683171
CAS No.: 15060-55-6
M. Wt: 262.3 g/mol
InChI Key: ZKKLPDLKUGTPME-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ammonium tetrathiomolybdate (ATTM) primarily targets free copper in the body . It acts as a chelator in vivo to reduce copper levels . The compound also interacts with key fibrotic cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF) .

Mode of Action

ATTM inhibits fibrosis in a number of well-established animal models through the and inhibition of key fibrotic cytokines . It interferes with angiogenesis and reduces tumor growth . Its mechanism may involve inhibition of NF-κB and downstream cytokines .

Biochemical Pathways

ATTM activates the NRF2 signaling pathway , which plays a crucial role in cellular defense against oxidative stress . It inhibits NRF2 ubiquitination, promoting its stability and nuclear translocation . This activation leads to the expression of target genes involved in antioxidant defense .

Pharmacokinetics

It is known that attm releases sulfide in a time-, ph-, temperature-, and thiol-dependent manner .

Result of Action

ATTM has demonstrated the ability to reduce toxic free copper levels and substantially improve clinical neurologic outcomes in Wilson’s patients . It is capable of specifically inhibiting chronic fibrotic disease processes in the lung . In animal models, ATTM has shown to decrease oxygen metabolism and protect against reperfusion injury and organ damage following heart attack, stroke, and hemorrhage .

Action Environment

The action of ATTM can be influenced by environmental factors such as pH and temperature . It is also dependent on the presence of thiols for sulfide release

Biochemical Analysis

Biochemical Properties

Ammonium tetrathiomolybdate plays a significant role in biochemical reactions, primarily as a copper chelator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of copper-dependent enzymes such as cytochrome c oxidase and superoxide dismutase . This inhibition is due to its ability to bind copper ions, thereby reducing their availability for enzymatic reactions. Additionally, this compound interferes with angiogenesis and reduces tumor growth by inhibiting NF-κB and downstream cytokines .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to alleviate oxidative stress in cisplatin-induced acute kidney injury by activating the NRF2 signaling pathway . This activation leads to the upregulation of antioxidant genes, thereby reducing reactive oxygen species (ROS) levels and protecting cells from oxidative damage. Furthermore, this compound decreases angiogenesis and cancer cell growth by inhibiting cellular antioxidant copper zinc superoxide dismutase (SOD1) and elevating levels of cellular ROS .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind copper ions, thereby inhibiting copper-dependent enzymes and reducing copper availability for cellular processes . This compound also activates the NRF2 pathway by inhibiting NRF2 ubiquitination, leading to the upregulation of antioxidant genes . Additionally, this compound interferes with angiogenesis by inhibiting NF-κB and downstream cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It releases sulfide in a controlled manner, which is dependent on factors such as pH, temperature, and thiol concentration . This controlled release reduces metabolism and protects against reperfusion injury and organ damage following ischemia . The stability and degradation of this compound are also influenced by these factors, with its effects observed over both short-term and long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce oxidative stress and protect against acute kidney injury . At higher doses, it may lead to toxic effects due to excessive inhibition of copper-dependent enzymes and disruption of cellular processes . The therapeutic window for this compound is therefore critical to its efficacy and safety in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to copper metabolism. It acts by competing with copper absorption in the bowel and increasing copper excretion . This compound also interacts with enzymes involved in oxidative stress responses, such as NRF2 and superoxide dismutase . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It efficiently reduces intestinal copper uptake and is distributed to various organs, including the liver and kidneys . The localization and accumulation of this compound are influenced by its binding to copper ions and subsequent transport to target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within organelles involved in copper metabolism and oxidative stress responses. It targets mitochondria, where it inhibits mitochondrial ROS production and protects against oxidative damage . This localization is facilitated by its ability to bind copper ions and interact with mitochondrial proteins involved in ROS regulation .

Preparation Methods

Ammonium tetrathiomolybdate is prepared by treating solutions of molybdate (MoO₄²⁻) with hydrogen sulfide (H₂S) in the presence of ammonia (NH₃). The reaction can be represented as follows :

(NH4)2MoO4+4H2S(NH4)2MoS4+4H2O(NH₄)₂MoO₄ + 4H₂S \rightarrow (NH₄)₂MoS₄ + 4H₂O (NH4​)2​MoO4​+4H2​S→(NH4​)2​MoS4​+4H2​O

In industrial production, the ammonium sulfide solution is combined with sodium molybdate under an argon atmosphere and heated to 100°C. After stirring for 0.5 hours, ammonium hydrogen sulfate is added, and the mixture is allowed to crystallize for 24 hours. The resulting crystals are filtered, washed with cold distilled water and ethanol, and dried at room temperature .

Chemical Reactions Analysis

Ammonium tetrathiomolybdate undergoes several types of chemical reactions:

Scientific Research Applications

Comparison with Similar Compounds

Ammonium tetrathiomolybdate is unique due to its ability to release sulfide in a controlled manner and its effectiveness as a copper chelator. Similar compounds include:

These compounds share some similarities in their structure and reactivity but differ in their specific applications and chemical behavior.

Properties

IUPAC Name

diazanium;bis(sulfanylidene)molybdenum;sulfanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKLPDLKUGTPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H10MoN2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15060-55-6
Record name Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Molybdate(2-), tetrathioxo-, diammonium, (T-4)-
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Record name TIOMOLIBDATE DIAMMONIUM
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